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molecular formula C11H13ClO3 B8744562 Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-chlorophenyl)-3-hydroxypropanoate

Cat. No. B8744562
M. Wt: 228.67 g/mol
InChI Key: MNQRLUIPNWGMMM-UHFFFAOYSA-N
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Patent
US05202457

Procedure details

The mixture of 5.0 g of ethyl 3-(3-chlorophenyl)-3-hydroxypropionate, 1.6 g of vinyl caproate and 2.0 g of lipase PS was stirred at room temperature for 13 days. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate) to obtain 2.34 g (40%ee) of (-)-ethyl 3-(3-chlorophenyl)-3-hydroxypropionate and 2.75 g (>90%ee) of (+)-ethyl 3-(3-chlorophenyl)-3-caproyloxypropionate.

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([OH:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1.[C:16](OC=C)(=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([OH:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1.[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]([O:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(CC(=O)OCC)O
Name
Quantity
1.6 g
Type
reactant
Smiles
C(CCCCC)(=O)OC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 13 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the lipase was removed by filtration
WASH
Type
WASH
Details
the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate)

Outcomes

Product
Details
Reaction Time
13 d
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CC(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CC(=O)OCC)OC(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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